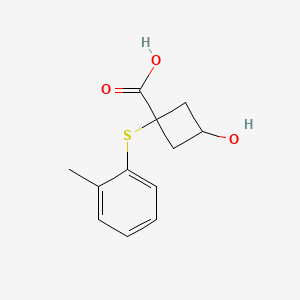
Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyrrole ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate typically involves the chlorosulfonylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethyl-1h-pyrrole-3-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrrole ring.
Reduction: Reduction of the chlorosulfonyl group can lead to the formation of sulfonamide derivatives.
Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Sulfonamide derivatives.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl derivatives and other functionalized pyrrole compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Medicine: Research into potential pharmaceutical applications, particularly in the development of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
- Methyl 4-((chlorosulfonyl)methyl)benzoate
- Chlorosulfonyl isocyanate
- N-Substituted 4-sulfamoylbenzoic acid derivatives
Comparison: Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate is unique due to the presence of the pyrrole ring and the specific positioning of the chlorosulfonyl group. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, chlorosulfonyl isocyanate is known for its versatility in organic synthesis, but it lacks the pyrrole ring structure that provides additional sites for functionalization in this compound .
Properties
CAS No. |
306936-33-4 |
|---|---|
Molecular Formula |
C9H12ClNO4S |
Molecular Weight |
265.71 g/mol |
IUPAC Name |
methyl 4-chlorosulfonyl-1,2,5-trimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H12ClNO4S/c1-5-7(9(12)15-4)8(16(10,13)14)6(2)11(5)3/h1-4H3 |
InChI Key |
LSAKENBWILEQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)





![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)

![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)

